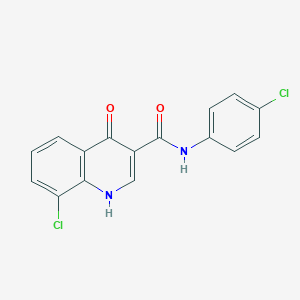![molecular formula C13H9BrFNOS B11476804 7-(3-bromo-4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476804.png)
7-(3-bromo-4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and fluorine atoms in the phenyl ring adds to its chemical reactivity and potential for functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.
Bromination and Fluorination: The introduction of bromine and fluorine atoms into the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) and fluorine sources (e.g., N-fluorobenzenesulfonimide) are commonly used.
Final Coupling: The final step involves coupling the brominated and fluorinated phenyl ring with the thienopyridine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
化学反应分析
Types of Reactions
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thienopyridine core.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents into the molecule.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the bromine and fluorine substituents but lacks the thienopyridine core.
3-Bromo-4-fluoroaniline: Contains similar substituents on a different aromatic ring structure.
Thieno[3,2-b]pyridine derivatives: Compounds with variations in the substituents on the thienopyridine core.
Uniqueness
7-(3-BROMO-4-FLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to the combination of its thienopyridine core and the specific bromine and fluorine substituents. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C13H9BrFNOS |
|---|---|
分子量 |
326.19 g/mol |
IUPAC 名称 |
7-(3-bromo-4-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9BrFNOS/c14-9-5-7(1-2-10(9)15)8-6-12(17)16-11-3-4-18-13(8)11/h1-5,8H,6H2,(H,16,17) |
InChI 键 |
NNTKOYWZTSAMTF-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC(=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide](/img/structure/B11476733.png)
![1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11476748.png)
![[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11476749.png)

![(4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11476754.png)
![4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476757.png)

![N-(2-chlorophenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11476781.png)
![Methyl 4-({[5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11476789.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]-3-phenylpropanamide](/img/structure/B11476795.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-](/img/structure/B11476797.png)
![1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11476811.png)
![1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11476817.png)
![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11476830.png)
